1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving triazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive triazoles.
Industry: Applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine would depend on its specific application. In medicinal chemistry, triazoles often act by inhibiting enzymes or interacting with specific molecular targets. The chloro and fluoro substituents may enhance binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole
- 1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-4-amine
Uniqueness
The unique combination of the chloro, fluoro, and sulfonyl groups in 1-(3-chloro-4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazol-5-amine may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C15H12ClFN4O2S |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-5-(4-methylphenyl)sulfonyltriazol-4-amine |
InChI |
InChI=1S/C15H12ClFN4O2S/c1-9-2-5-11(6-3-9)24(22,23)15-14(18)21(20-19-15)10-4-7-13(17)12(16)8-10/h2-8H,18H2,1H3 |
InChI Key |
DJNYWANCPJEXPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)F)Cl)N |
Origin of Product |
United States |
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